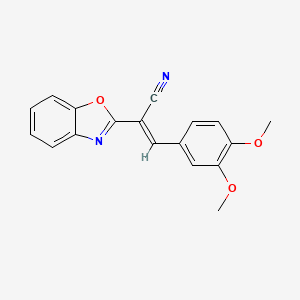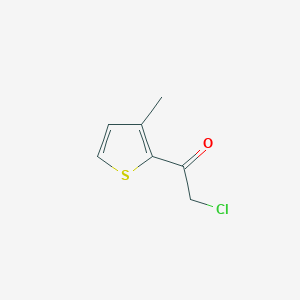
2-Chloro-1-(3-methyl-2-thienyl)-ethanone
Übersicht
Beschreibung
2-Chloro-1-(3-methyl-2-thienyl)-ethanone is an organic compound with a molecular formula of C7H7ClOS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-methyl-2-thienyl)-ethanone typically involves the chlorination of 1-(3-methyl-2-thienyl)-ethanone. One common method is the reaction of 1-(3-methyl-2-thienyl)-ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-(3-methyl-2-thienyl)-ethanone+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(3-methyl-2-thienyl)-ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar solvents like ethanol or methanol.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-chloro-1-(3-methyl-2-thienyl)-ethanol.
Oxidation: Formation of 2-chloro-1-(3-methyl-2-thienyl)-acetic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(3-methyl-2-thienyl)-ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(3-methyl-2-thienyl)-ethanone depends on its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of a new bond. In reduction reactions, the ketone group is converted to an alcohol, altering the compound’s reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-methyl-2-thienyl)-ethanone: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(2-thienyl)-ethanone: Similar structure but with a different substitution pattern on the thiophene ring.
2-Bromo-1-(3-methyl-2-thienyl)-ethanone: Bromine atom instead of chlorine, which can affect the reactivity and selectivity in chemical reactions.
Uniqueness
2-Chloro-1-(3-methyl-2-thienyl)-ethanone is unique due to the presence of both a chlorine atom and a ketone group, which allows it to participate in a wide range of chemical reactions. Its structure also provides a balance between reactivity and stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-chloro-1-(3-methylthiophen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEPFKMDXYBZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556110-52-2 | |
| Record name | 2-chloro-1-(3-methyl-2-thienyl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid](/img/structure/B2628463.png)
![(E)-3-(2-chlorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2628464.png)
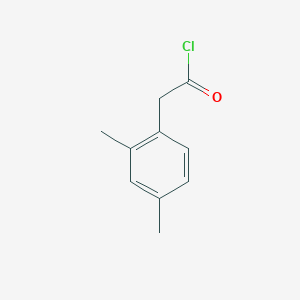
![2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2628466.png)
![2-({5-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2628467.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide](/img/structure/B2628472.png)

![1-(3,4-Dimethylphenyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2628476.png)
![5-chloro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2628477.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2628478.png)
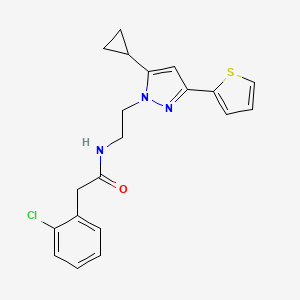
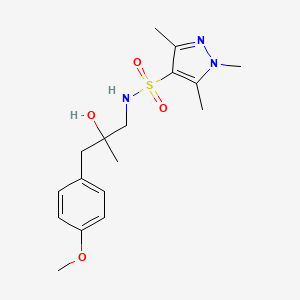
![3-methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide](/img/structure/B2628484.png)
